5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione
Overview
Description
5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that features a thiazolidine ring substituted with a 4-methoxybenzylidene group. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of the thiazolidine-2,4-dione core structure is known to impart various pharmacological properties, making it a valuable scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-methoxybenzaldehyde with thiazolidine-2,4-dione. One common method is as follows:
Condensation Reaction:
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bond in the benzylidene group to a single bond, forming the corresponding 5-(4-methoxybenzyl)-1,3-thiazolidine-2,4-dione.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed under controlled conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 5-(4-methoxybenzyl)-1,3-thiazolidine-2,4-dione.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.
Medicine: Investigated for its anti-inflammatory, anticancer, and antidiabetic properties. It acts on various molecular targets, including enzymes and receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as carbonic anhydrase, cyclooxygenase, and various kinases.
Pathways Involved: The compound can inhibit enzyme activity, modulate receptor function, and interfere with signal transduction pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxybenzylidene)isonicotinohydrazone: Shares the 4-methoxybenzylidene group but differs in the core structure.
2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one: Similar in having the thiazolidine ring but with different substituents
Uniqueness
5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione is unique due to its specific combination of the thiazolidine-2,4-dione core and the 4-methoxybenzylidene group, which imparts distinct pharmacological properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)6-9-10(13)12-11(14)16-9/h2-6H,1H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUKGUBMRBLJJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101241062 | |
Record name | 5-(4-Methoxybenzylidene)-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101241062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6320-51-0 | |
Record name | 5-(4-Methoxybenzylidene)-thiazolidine-2,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6320-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Methoxybenzylidene)-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101241062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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